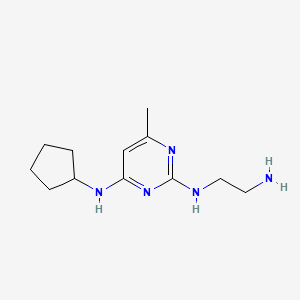

N2-(2-aminoethyl)-N4-cyclopentyl-6-methylpyrimidine-2,4-diamine

説明

特性

分子式 |

C12H21N5 |

|---|---|

分子量 |

235.33 g/mol |

IUPAC名 |

2-N-(2-aminoethyl)-4-N-cyclopentyl-6-methylpyrimidine-2,4-diamine |

InChI |

InChI=1S/C12H21N5/c1-9-8-11(16-10-4-2-3-5-10)17-12(15-9)14-7-6-13/h8,10H,2-7,13H2,1H3,(H2,14,15,16,17) |

InChIキー |

PBSQQKCUFJOJLF-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=NC(=N1)NCCN)NC2CCCC2 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2-aminoethyl)-N4-cyclopentyl-6-methylpyrimidine-2,4-diamine typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.

Introduction of the Cyclopentyl Group: The cyclopentyl group is introduced via a nucleophilic substitution reaction using cyclopentyl halide and a suitable base.

Addition of the Aminoethyl Group: The aminoethyl group is added through a reductive amination reaction involving an aldehyde or ketone precursor and an amine source.

Methylation: The final step involves the methylation of the pyrimidine ring using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

化学反応の分析

Types of Reactions

N2-(2-aminoethyl)-N4-cyclopentyl-6-methylpyrimidine-2,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Alkyl halides, acyl halides, and other electrophiles in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols.

科学的研究の応用

N2-(2-aminoethyl)-N4-cyclopentyl-6-methylpyrimidine-2,4-diamine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential as a biochemical probe to investigate cellular processes.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and neurological disorders.

Industry: It is used in the development of new materials, including polymers and nanomaterials, due to its unique structural properties.

作用機序

The mechanism of action of N2-(2-aminoethyl)-N4-cyclopentyl-6-methylpyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain.

類似化合物との比較

Hydrogen Bonding and Crystallinity

Compounds like 6-chloro-N4,N4-dimethylpyrimidine-2,4-diamine () rely on dimethylamino groups and annular N atoms for hydrogen bonding . In contrast, the target compound’s primary amine (2-aminoethyl) can form stronger hydrogen bonds, which may enhance crystallinity and aqueous solubility.

Electronic and Steric Effects

Aminophenyl-substituted analogs (, e.g., N2-(4-aminophenyl)-6-methyl-N4-phenylpyrimidine-2,4-diamine) exhibit electron-donating aromatic substituents, which may stabilize the pyrimidine ring through resonance . The target compound’s cyclopentyl group provides inductive electron donation, while the 6-methyl group introduces steric hindrance that could influence binding pocket interactions.

Data Tables

Table 1: Substituent Effects on Yield and Properties

生物活性

N2-(2-aminoethyl)-N4-cyclopentyl-6-methylpyrimidine-2,4-diamine is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted at the 2 and 4 positions with amino groups, along with a cyclopentyl group at the N2 position and a 2-aminoethyl group at the N4 position. Its molecular formula is C13H19N5, with a molecular weight of approximately 221.30 g/mol. The structural representation can be denoted using various chemical notations, including InChI and SMILES formats.

Research indicates that N2-(2-aminoethyl)-N4-cyclopentyl-6-methylpyrimidine-2,4-diamine exhibits significant biological activities through several mechanisms:

- Antitumor Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by arresting the cell cycle at specific phases. For instance, similar compounds have shown the ability to increase apoptotic cell death in HepG2 liver cancer cells through mitochondrial dysfunction and caspase activation .

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in cancer progression. For example, docking studies suggest that it may bind effectively to farnesyltransferase, an enzyme implicated in tumor growth .

Therapeutic Applications

The unique structural features of N2-(2-aminoethyl)-N4-cyclopentyl-6-methylpyrimidine-2,4-diamine make it a candidate for various therapeutic applications:

- Cancer Treatment : Due to its antitumor properties, it is being explored as a potential therapeutic agent in oncology. The ability to induce apoptosis and inhibit cell proliferation positions it as a promising lead compound for further development.

- Neurological Disorders : Similar compounds have been identified as modulators for kinase pathways relevant to neurodegenerative diseases like Parkinson's disease. The structural similarities suggest potential pathways for exploration in treating such conditions .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound and related analogs:

- Antitumor Efficacy : A study evaluating a structurally similar compound (IMB-1406) demonstrated significant antitumor efficacy with IC50 values ranging from 6.92 to 8.99 μM against various cancer cell lines, indicating that modifications in the pyrimidine structure can enhance biological activity .

- Cell Cycle Analysis : Research on related compounds has shown that they can induce S-phase arrest in HepG2 cells, leading to increased apoptosis rates from 8.9% in untreated controls to over 57% with treatment . This suggests a robust mechanism of action that could be mirrored in N2-(2-aminoethyl)-N4-cyclopentyl-6-methylpyrimidine-2,4-diamine.

- Molecular Docking Studies : Investigations into the binding affinity of this compound with various targets have revealed potential interactions that could be leveraged for therapeutic development .

Comparative Analysis with Related Compounds

To better understand the unique properties of N2-(2-aminoethyl)-N4-cyclopentyl-6-methylpyrimidine-2,4-diamine, a comparative analysis with structurally similar compounds is beneficial:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N4-Cyclopentyl-N2-(5-piperazin-1-yl-pyridin-2-yl)-pyrimidine-2,4-diamine | Contains piperazine moiety | Potentially different pharmacological profiles |

| N6-(4-Amino-cyclohexyl)-1-cyclopentyl-N4-(5-piperazin-1-yl-pyridin-2-yl)-1H-pyrazolo[3,4-d]pyrimidine | Pyrazolo ring addition | Enhanced selectivity for certain targets |

| 6-Chloro-N-cyclopentyl-N'-methyl-[1,3,5]triazine-2,4-diamine | Triazine core structure | Variability in biological activity due to structural changes |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N2-(2-aminoethyl)-N4-cyclopentyl-6-methylpyrimidine-2,4-diamine, and how can purity be optimized?

- Methodology : The synthesis typically involves multi-step nucleophilic substitution and cyclization reactions. For example, reacting a chloropyrimidine intermediate with 2-aminoethylamine and cyclopentylamine under reflux conditions. Purification is achieved via silica gel chromatography (eluent: chloroform/methanol gradients), followed by recrystallization in ethanol/water mixtures. Purity (>95%) is confirmed by HPLC using a C18 column with UV detection at 254 nm .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

- Methodology :

- 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., cyclopentyl protons at δ 1.5–2.1 ppm, methyl group at δ 2.3 ppm) .

- HR-MS : Validate molecular weight (e.g., [M+H]+ calculated for C13H22N6: 287.1984; observed: 287.1981) .

- X-ray crystallography (if crystalline): Resolve bond angles and hydrogen-bonding patterns, as seen in related pyrimidine-diamine structures .

Q. What in vitro models are appropriate for initial biological activity screening?

- Methodology : Use kinase inhibition assays (e.g., EGFR, VEGFR2) with recombinant enzymes and ATP-competitive ELISA protocols. For cytotoxicity, employ MTT assays on cancer cell lines (e.g., HCT-116, MCF-7). IC50 values should be compared to reference inhibitors like erlotinib .

Advanced Research Questions

Q. How can molecular docking studies be designed to elucidate its mechanism of action against tyrosine kinases?

- Methodology :

- Protein Preparation : Retrieve kinase structures (e.g., PDB ID 1M17 for EGFR) and remove water/ligands.

- Docking Software : Use AutoDock Vina with flexible residues (e.g., hinge region Lys721).

- Validation : Compare docking poses with co-crystallized inhibitors (e.g., gefitinib). Key interactions: Hydrogen bonds with Met769 and hydrophobic contacts with cyclopentyl groups .

Q. What strategies address discrepancies in biological activity across different studies (e.g., variable IC50 values)?

- Methodology :

- Assay Standardization : Control ATP concentrations and incubation times.

- SAR Analysis : Compare substituent effects (e.g., replacing cyclopentyl with cyclohexyl in reduces potency by 3-fold) .

- Solubility Adjustments : Use DMSO stock solutions ≤0.1% to avoid solvent interference .

Q. What in vivo models evaluate its antitumor efficacy, and how are endpoints determined?

- Methodology :

- Xenograft Models : Implant HT-29 colon cancer cells in nude mice. Administer compound intraperitoneally (10–50 mg/kg, 5× weekly).

- Endpoints : Tumor volume (caliper measurements), angiogenesis (microvessel density via CD31 staining), and metastasis (lung nodule counts). Compare to bevacizumab as a positive control .

Q. How can its pharmacokinetic properties be optimized through structural modifications?

- Methodology :

- LogP Reduction : Introduce polar groups (e.g., morpholino in ) to enhance aqueous solubility.

- Metabolic Stability : Replace methyl groups with deuterated analogs to slow CYP450 degradation. Monitor half-life in liver microsomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。